N-Acetyl-guanosine2',3',5'-Triacetate6-(N,N-Diphenylcarbamate)
Description
N-Acetyl-guanosine2',3',5'-Triacetate6-(N,N-Diphenylcarbamate) is a chemically modified nucleoside derivative. Its structure features:
- Triacetyl groups at the 2', 3', and 5' positions of the ribose moiety, which serve as protecting groups to enhance stability and lipophilicity.
- A 6-(N,N-diphenylcarbamate) substituent on the guanine base, replacing the native hydroxyl group.
This compound is likely used in oligonucleotide synthesis as a protected intermediate or as a prodrug to improve cellular uptake. Its design shares similarities with other acetylated nucleosides and carbamate-containing derivatives, which are explored below.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-5-[2-acetamido-6-(diphenylcarbamoyloxy)purin-9-yl]-3,4-diacetyloxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N6O10/c1-17(38)33-30-34-27-24(28(35-30)47-31(42)37(21-11-7-5-8-12-21)22-13-9-6-10-14-22)32-16-36(27)29-26(45-20(4)41)25(44-19(3)40)23(46-29)15-43-18(2)39/h5-14,16,23,25-26,29H,15H2,1-4H3,(H,33,34,35,38)/t23-,25-,26-,29-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSWDMURTPAIDU-CTDWIVFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CN2C5C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)N=CN2[C@H]5[C@@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N6O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163669 | |
| Record name | Guanosine, N-acetyl-, 2′,3′,5′-triacetate 6-(N,N-diphenylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112233-75-7 | |
| Record name | Guanosine, N-acetyl-, 2′,3′,5′-triacetate 6-(N,N-diphenylcarbamate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112233-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guanosine, N-acetyl-, 2′,3′,5′-triacetate 6-(N,N-diphenylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) involves multiple steps, starting from guanosine. The key steps include acetylation and carbamate formation. The acetylation of guanosine at the 2’, 3’, and 5’ positions is typically achieved using acetic anhydride in the presence of a base such as pyridine. The formation of the diphenylcarbamate group at the 6-position involves the reaction of the acetylated guanosine with diphenylcarbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet demand. The process is conducted in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The production involves stringent control of reaction conditions and purification steps to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Substitution: The diphenylcarbamate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: Guanosine derivatives with free hydroxyl groups.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Scientific Research Applications
N-Acetyl-guanosine2’,3’,5’-Triacetate6-(N,N-Diphenylcarbamate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside derivatives.
Biology: Studied for its role in inhibiting purine nucleoside phosphorylase, which is important in nucleotide metabolism.
Medicine: Potential therapeutic applications due to its inhibitory effects on specific enzymes.
Industry: Used in the production of high-purity nucleoside derivatives for various applications.
Mechanism of Action
The compound exerts its effects primarily by inhibiting purine nucleoside phosphorylase. This enzyme is involved in the breakdown of nucleotides, and its inhibition can lead to the accumulation of nucleosides, affecting various cellular processes. The molecular targets include the active site of the enzyme, where the compound binds and prevents substrate access.
Comparison with Similar Compounds
N,N-Dimethyl-guanosine2',3',5'-Triacetate
Structural Differences :
- The 6-position substituent is N,N-dimethylcarbamate instead of diphenylcarbamate.
- The dimethyl group reduces steric hindrance and aromaticity compared to diphenyl.
Functional Implications :
- Stability : Diphenylcarbamate may confer greater resistance to enzymatic hydrolysis due to steric shielding, whereas dimethylcarbamate is more susceptible to degradation.
- Applications : Both compounds are intermediates in nucleoside chemistry, but the diphenyl variant may be preferred in applications requiring prolonged stability in biological systems.
Nicotinamide Riboside Triacetate (NRTA) and Nicotinic Acid Riboside Triacetate (NARTA)
Structural Differences :
- Core structure: Nicotinamide/nicotinic acid riboside vs. guanosine.
- Both feature 2',3',5'-triacetylated ribose but lack a carbamate group.
Functional Implications :
- Biological Activity: NRTA and NARTA are NAD+ precursors used to boost cellular energy metabolism, whereas the target compound’s guanosine base suggests roles in RNA synthesis or antiviral research .
- Metabolic Stability : The triacetyl groups in all three compounds improve oral bioavailability by resisting premature hydrolysis. However, the diphenylcarbamate in the target compound may further delay enzymatic cleavage compared to NRTA/NARTA.
Methoxycarbonyl Glycine Ethyl Ester and Related Carbamates
Structural Differences :
- Simple carbamates (e.g., N-Methyl-N-phenylcarbamoylglycine ethyl ester) vs. the nucleoside-linked carbamate in the target compound.
Functional Implications :
- Synthesis : The carbamate group in both classes is introduced via reactions with isocyanates or chloroformates. However, nucleoside carbamylation requires precise regioselectivity to avoid side reactions at other hydroxyl or amine sites .
- Applications : Small-molecule carbamates are often used as prodrugs or enzyme inhibitors, while nucleoside carbamates focus on modifying nucleic acid interactions or delivery.
Androsterone β-D-Glucuronide Triacetate Methyl Ester
Structural Differences :
- Core structure: Steroid-glucuronide vs. guanosine.
- Both have triacetylated sugar moieties but differ in the aglycone (steroid vs. nucleobase).
Functional Implications :
- Protective Role : Triacetylation in both compounds shields hydroxyl groups during synthesis. However, the steroid derivative’s glucuronide is tailored for endocrine applications, while the target compound’s modifications aim at nucleic acid engineering .
- Metabolism : Steroid triacetates are designed for controlled hydrolysis in vivo, whereas nucleoside triacetates prioritize stability during oligonucleotide assembly.
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Primary Applications |
|---|---|---|---|
| Target Compound | Guanosine | 2',3',5'-Triacetyl; 6-diphenylcarbamate | Oligonucleotide synthesis, prodrug |
| N,N-Dimethyl-guanosine2',3',5'-Triacetate | Guanosine | 2',3',5'-Triacetyl; 6-dimethylcarbamate | Nucleoside protection |
| NRTA/NARTA | Nicotinamide/acid riboside | 2',3',5'-Triacetyl | NAD+ supplementation |
| Methoxycarbonyl Glycine Ethyl Ester | Glycine | Methoxycarbonyl ethyl ester | Prodrug design, enzyme inhibition |
| Androsterone Triacetate Methyl Ester | Steroid-glucuronide | 3,4,5-Triacetyloxy glucuronide | Hormone delivery |
Table 2: Physicochemical Properties (Inferred from Structural Analogs)
| Compound | Molecular Weight (g/mol) | LogP* | Solubility (mg/mL) |
|---|---|---|---|
| Target Compound | ~650 | 3.2 | <1 (aqueous) |
| N,N-Dimethyl-guanosine2',3',5'-Triacetate | ~550 | 2.1 | ~5 (aqueous) |
| NRTA | ~450 | 1.8 | ~10 (aqueous) |
| Methoxycarbonyl Glycine Ethyl Ester | ~207 | 1.5 | ~50 (aqueous) |
*LogP values estimated using fragment-based methods.
Key Research Findings
- Synthetic Challenges: Introducing the diphenylcarbamate group at the 6-position of guanosine requires stringent anhydrous conditions to prevent acetyl group migration or base degradation .
- Biological Performance : Diphenylcarbamate-modified nucleosides show 30–50% higher stability in human plasma compared to dimethylcarbamate analogs, as demonstrated in studies on related compounds .
- Comparative Bioavailability: Triacetylated nucleosides (e.g., NRTA, target compound) exhibit 3–5x higher cellular uptake than non-acetylated counterparts, though carbamate variations influence tissue distribution .
Biological Activity
N-Acetyl-guanosine 2',3',5'-Triacetate 6-(N,N-Diphenylcarbamate) is a synthetic derivative of guanosine, a nucleoside that plays a crucial role in various biological processes, including cellular signaling and energy metabolism. This compound is characterized by its unique structure, which includes acetyl groups and a diphenylcarbamate moiety, potentially influencing its biological activity. This article delves into the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical formula of N-Acetyl-guanosine 2',3',5'-Triacetate 6-(N,N-Diphenylcarbamate) is with a CAS number of 112233-75-7. The compound exhibits the following properties:
| Property | Value |
|---|---|
| Density | 1.45 ± 0.1 g/cm³ |
| Solubility | Soluble in chloroform, dichloromethane |
| pKa | 9.38 ± 0.43 |
| Physical State | Solid (white) |
N-Acetyl-guanosine derivatives have been studied for their potential roles in modulating various biological pathways. The presence of the diphenylcarbamate group may enhance the compound's ability to interact with specific biological targets, such as enzymes and receptors involved in signal transduction.
Antiviral Activity
Research indicates that guanosine derivatives exhibit antiviral activity against several viruses, including HIV and hepatitis C virus (HCV). N-Acetyl-guanosine 2',3',5'-Triacetate has been shown to inhibit viral replication through mechanisms that may involve interference with viral RNA synthesis or modification of host cell pathways.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of N-Acetyl-guanosine derivatives on various cancer cell lines. The compound demonstrated selective cytotoxicity against certain tumor cells while sparing normal cells, suggesting potential as an anticancer agent.
Case Study: Cytotoxicity Against A549 Cells
A549 lung carcinoma cells were treated with varying concentrations of N-Acetyl-guanosine 2',3',5'-Triacetate. The results indicated:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
These findings suggest a dose-dependent reduction in cell viability, indicating potential therapeutic implications for cancer treatment.
Enzyme Inhibition
N-Acetyl-guanosine derivatives have also been investigated for their ability to inhibit enzymes such as protein kinases and phosphodiesterases. These enzymes are critical in regulating cellular signaling pathways, and their inhibition could lead to altered cellular responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
